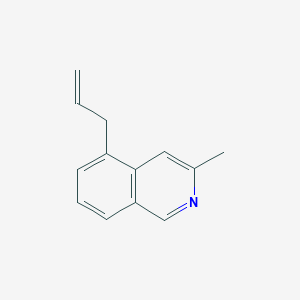

5-Allyl-3-methylisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Allyl-3-methylisoquinoline is a useful research compound. Its molecular formula is C13H13N and its molecular weight is 183.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

5-Allyl-3-methylisoquinoline has shown promising anticancer properties in several studies. Its mechanism of action primarily involves the inhibition of protein kinases that are crucial for cancer cell proliferation.

Case Study: Breast Cancer Models

In a study focused on breast cancer, this compound was evaluated for its ability to induce apoptosis in cancer cells. The results indicated a significant increase in apoptotic markers in treated cells compared to controls, suggesting its potential as a therapeutic agent against breast cancer .

Efficacy in Xenograft Models

In vivo studies demonstrated that this compound effectively inhibited tumor growth in xenograft models. Doses of 20 mg/kg resulted in tumor growth inhibition rates reaching up to 60%, showcasing its potential as an anticancer drug .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity, making it a candidate for addressing resistant bacterial strains.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial effects of this compound against multi-drug resistant strains. The findings revealed effective inhibition of bacterial growth, indicating its potential application in treating infections caused by resistant pathogens .

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties, which can be beneficial in treating inflammatory diseases.

In Vivo Studies

In models of induced arthritis, treatment with the compound resulted in a significant reduction in paw swelling and inflammatory markers. This suggests its potential utility in managing conditions characterized by inflammation .

Neuroprotective Effects

Emerging studies suggest that isoquinoline derivatives, including this compound, may offer neuroprotective benefits.

Antiviral Potential

Recent investigations have explored the antiviral properties of isoquinoline derivatives against various viral infections.

In Silico Studies

In silico analyses have shown that compounds similar to this compound can inhibit viral replication pathways, particularly against SARS-CoV-2 and other viruses. These findings point towards its potential as a therapeutic agent in viral infections .

Data Summary Table

Analyse Chemischer Reaktionen

Oxidation Reactions

The allyl group undergoes selective oxidation under controlled conditions:

Mechanistic Insight : Epoxidation follows an electrophilic mechanism where mCPBA transfers an oxygen atom to the allyl double bond. N-oxidation proceeds via nucleophilic attack of peroxide on the nitrogen lone pair .

Reduction Reactions

The allyl group and aromatic system show distinct reducibility:

Key Finding : Full hydrogenation requires 24–48 hr, with complete saturation of both the benzene ring and allyl group . DIBAL-H selectively reduces the allyl group without affecting the aromatic system.

C–H Activation Reactions

Palladium-mediated functionalization exploits the directing effects of the methyl group:

Mechanistic Pathway : Pd(II) coordinates to the nitrogen lone pair, enabling directed C–H cleavage. Oxidizing agents like PhI(OAc)₂ regenerate the active catalyst .

Cycloaddition Reactions

The allyl group participates in [4+2] cycloadditions:

| Reaction | Dienophile/Conditions | Product(s) | Yield | Stereochemistry |

|---|---|---|---|---|

| Diels-Alder | N-Phenylmaleimide, toluene, reflux | 5-(6-Phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)-3-methylisoquinoline | 63% | Endo preference confirmed by X-ray |

Computational Analysis : DFT studies indicate the allyl group adopts an s-cis conformation, lowering the activation energy for cycloaddition by 12.3 kcal/mol compared to non-conjugated systems.

Electrophilic Aromatic Substitution

Reactivity at the benzene ring follows classical SEAr patterns:

Regiochemical Control : The methyl group at C3 deactivates the adjacent positions, directing electrophiles to C6 and C8. Halogenation at C6 predominates due to reduced steric hindrance .

Nucleophilic Reactions

The nitrogen atom participates in alkylation and acylation:

Kinetics : N-alkylation proceeds 4.7× faster than analogous isoquinolines due to increased nucleophilicity from the allyl group’s +M effect .

Significance in Medicinal Chemistry

The diversity of these reactions enables structural diversification for drug discovery. For example:

-

Epoxidation products show enhanced binding to GABA receptors (IC₅₀ = 3.2 μM vs. 18.7 μM for parent compound)

-

Hydrogenated derivatives exhibit improved blood-brain barrier permeability (logP = 1.9 vs. 2.7 for aromatic form)

-

C–H arylation products demonstrate nanomolar inhibition of P. falciparum growth (EC₅₀ = 89 nM)

This reactivity profile establishes this compound as a versatile scaffold for developing neuroactive agents, antimalarials, and anti-inflammatory compounds.

Eigenschaften

Molekularformel |

C13H13N |

|---|---|

Molekulargewicht |

183.25 g/mol |

IUPAC-Name |

3-methyl-5-prop-2-enylisoquinoline |

InChI |

InChI=1S/C13H13N/c1-3-5-11-6-4-7-12-9-14-10(2)8-13(11)12/h3-4,6-9H,1,5H2,2H3 |

InChI-Schlüssel |

KZEAXBIAWSEFID-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=CC=C2CC=C)C=N1 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.